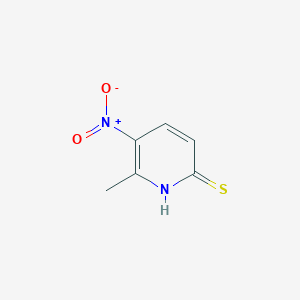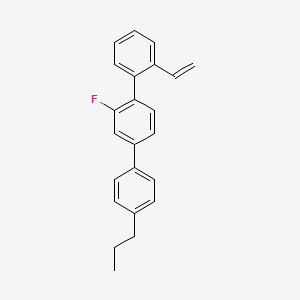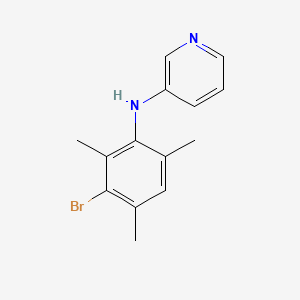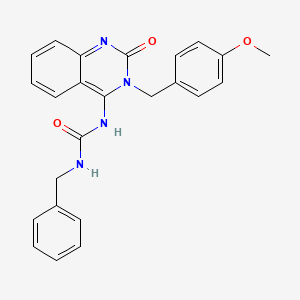
RigidinC2 Cpd7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RigidinC2 Cpd7 is a synthetic compound known for its microtubule-targeting properties and antiproliferative activity. It is an analog of marine alkaloid rigidins and has shown potential as an anticancer agent . The compound’s chemical name is 6-Benzoyl-2-(pent-4-ynyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, with a molecular formula of C24H19N3O2 and a molecular weight of 381.40 g/mol .
Preparation Methods
RigidinC2 Cpd7 is synthesized through a series of chemical reactions involving the formation of the pyrrolo[2,3-d]pyrimidin-4(7H)-one core structure. The synthetic route typically involves the following steps:
Formation of the pyrrolo[2,3-d]pyrimidin-4(7H)-one core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzoyl and phenyl groups: These groups are introduced through substitution reactions using suitable reagents.
Addition of the pent-4-ynyl group: This step involves the addition of the pent-4-ynyl group to the core structure through a coupling reaction.
Industrial production methods for this compound involve scaling up these synthetic routes while ensuring the purity and consistency of the final product. The compound is typically handled and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
RigidinC2 Cpd7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are commonly used to introduce different functional groups into the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
RigidinC2 Cpd7 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model compound for studying microtubule-targeting agents and their interactions with cellular structures.
Biology: this compound is used in biological studies to investigate its effects on cell proliferation and apoptosis.
Medicine: The compound has shown potential as an anticancer agent and is being studied for its therapeutic applications in cancer treatment.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting microtubules.
Mechanism of Action
RigidinC2 Cpd7 exerts its effects by targeting microtubules, which are essential components of the cell’s cytoskeleton. The compound binds to microtubules and disrupts their normal function, leading to the inhibition of cell division and proliferation. This mechanism of action makes this compound a potential anticancer agent, as it can selectively target rapidly dividing cancer cells .
Comparison with Similar Compounds
RigidinC2 Cpd7 is unique compared to other microtubule-targeting agents due to its specific chemical structure and mode of action. Similar compounds include other analogs of marine alkaloid rigidins, such as:
RigidinC1: Another analog with similar microtubule-targeting properties.
RigidinC3: A compound with structural similarities but different functional groups.
RigidinC4: An analog with variations in the core structure and side chains.
These compounds share some common features but differ in their specific chemical structures and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C24H19N3O2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
6-benzoyl-2-pent-4-ynyl-5-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H19N3O2/c1-2-3-6-15-18-25-23-20(24(29)26-18)19(16-11-7-4-8-12-16)21(27-23)22(28)17-13-9-5-10-14-17/h1,4-5,7-14H,3,6,15H2,(H2,25,26,27,29) |
InChI Key |
ZRRBLKLCAVULNS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC1=NC2=C(C(=C(N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B14115728.png)
![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14115732.png)
![2-Azanyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-(phenylmethyl)piperidine-3-carboxylic acid](/img/structure/B14115734.png)
![8H-Pyrazolo[1,5-b]indazole](/img/structure/B14115749.png)



![[(4S)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8S)-8-hydroxyundecyl]benzoate](/img/structure/B14115772.png)


![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14115784.png)


![Disodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(2-phosphonatoethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14115794.png)
